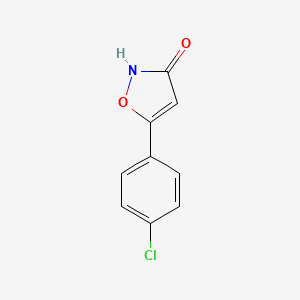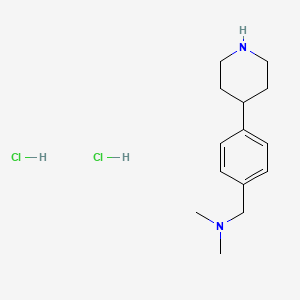![molecular formula C11H24O2Si B2394216 trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol CAS No. 1403767-02-1](/img/structure/B2394216.png)
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol: is a chemical compound with the molecular formula C₁₁H₂₄O₂Si and a molecular weight of 216.4 g/mol . It is characterized by the presence of a cyclobutane ring substituted with a hydroxymethyl group and a tert-butyldimethylsilyl ether group. This compound is of interest in various fields of research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol typically involves the protection of cyclobutanemethanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, where the hydroxymethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The tert-butyldimethylsilyl ether group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: Jones reagent, PCC
Reduction: LiAlH₄
Substitution: TBAF
Major Products Formed:
Oxidation: trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanecarboxylic acid
Reduction: trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutane
Substitution: Various substituted cyclobutanemethanol derivatives
Scientific Research Applications
Chemistry: In organic synthesis, trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: While specific biological and medicinal applications are not well-documented, compounds with similar structures are often investigated for their potential biological activity. The presence of the cyclobutane ring and the hydroxymethyl group can be crucial for interactions with biological targets.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its unique structural features. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol is primarily determined by its functional groups. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the tert-butyldimethylsilyl ether group provides steric protection and influences the compound’s reactivity. The cyclobutane ring can undergo ring-opening reactions under certain conditions, leading to the formation of reactive intermediates .
Comparison with Similar Compounds
Cyclobutanemethanol: Lacks the tert-butyldimethylsilyl ether group, making it more reactive and less sterically hindered.
trans-3-Hydroxycyclobutanemethanol: Similar structure but without the silyl protecting group, leading to different reactivity and stability.
tert-Butyldimethylsilyl-protected alcohols: Share the silyl protecting group but differ in the core structure, influencing their reactivity and applications.
Uniqueness: trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol is unique due to the combination of the cyclobutane ring and the tert-butyldimethylsilyl ether group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and other applications .
Properties
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxycyclobutyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10,12H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUGWZOQASOOEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2394133.png)
![2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2394135.png)
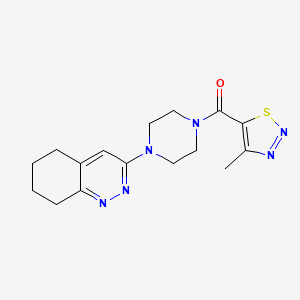
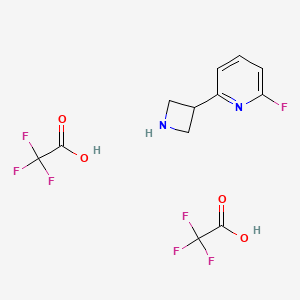
![3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2394143.png)
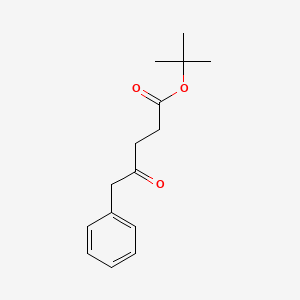
![3-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide](/img/structure/B2394145.png)
![3-[(4-chlorophenyl)methyl]-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2394147.png)
![[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride](/img/new.no-structure.jpg)
![{[5-(4-Chlorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B2394151.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2394152.png)
![4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2394153.png)
